molecular formula C15H18FNO2 B2833542 Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-17-3

Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2833542
CAS RN: 2287266-17-3
M. Wt: 263.312
InChI Key: ISJNMFVUGQJTLT-UHFFFAOYSA-N
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Description

The compound is a derivative of methylphenidate, a central nervous system (CNS) stimulant of the phenethylamine and piperidine classes . It contains a bicyclic pentane group, a fluoromethylphenyl group, and an acetate group attached to an amino group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo reactions at the benzylic position, which can be resonance stabilized . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Mechanism of Action

The mechanism of action is not clear without more specific information on the compound. If it is indeed a derivative of methylphenidate, it may act as a CNS stimulant. Methylphenidate works by blocking the reuptake of norepinephrine and dopamine, increasing their concentrations in the synaptic cleft .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it does act as a CNS stimulant, it could potentially be studied for use in treating conditions like ADHD, similar to methylphenidate .

properties

IUPAC Name

methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-9-3-4-10(11(16)5-9)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJNMFVUGQJTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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